6,8-Dihydroxy-3-(hydroxymethyl)isochromen-1-one is a naturally occurring compound that belongs to the class of isocoumarins, which are phenolic compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in various fields, including medicine and agriculture. It is characterized by the presence of two hydroxyl groups at positions 6 and 8, along with a hydroxymethyl group at position 3 of the isochromen structure.
This compound can be isolated from several natural sources, particularly fungi. For instance, it has been extracted from Talaromyces species, which are known to produce various bioactive metabolites through their secondary metabolic pathways . Additionally, synthetic methods have been developed to produce this compound in laboratory settings.
6,8-Dihydroxy-3-(hydroxymethyl)isochromen-1-one is classified as an isocoumarin, a subclass of coumarins. These compounds are recognized for their structural features that include a fused benzopyran ring system and various functional groups that contribute to their chemical reactivity and biological properties.
The synthesis of 6,8-dihydroxy-3-(hydroxymethyl)isochromen-1-one can be achieved through several methods:
The reaction conditions for synthesis often include:
The molecular structure of 6,8-dihydroxy-3-(hydroxymethyl)isochromen-1-one can be represented as follows:
Property | Data |
---|---|
CAS Number | 62209-16-9 |
Molecular Formula | C10H8O5 |
Molecular Weight | 208.17 g/mol |
IUPAC Name | 6,8-dihydroxy-3-(hydroxymethyl)isochromen-1-one |
InChI Key | BKFBBKNNGTZBPF-UHFFFAOYSA-N |
Canonical SMILES | C1=C2C=C(OC(=O)C2=C(C=C1O)O)CO |
The structure features a fused benzopyran ring system with hydroxyl and hydroxymethyl functional groups that contribute to its reactivity and biological properties.
6,8-Dihydroxy-3-(hydroxymethyl)isochromen-1-one can undergo several types of chemical reactions:
The major products resulting from these reactions include:
The mechanism of action for 6,8-dihydroxy-3-(hydroxymethyl)isochromen-1-one involves its interaction with various molecular targets:
The physical properties of 6,8-dihydroxy-3-(hydroxymethyl)isochromen-1-one include:
Key chemical properties include:
Relevant data indicates that the compound exhibits significant stability under standard laboratory conditions but may undergo degradation under extreme conditions .
6,8-Dihydroxy-3-(hydroxymethyl)isochromen-1-one has several scientific uses:
This compound's diverse applications underscore its importance in both research and practical fields, highlighting its potential as a valuable chemical entity in various domains.
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5